Ozone Depletion Potential (ODP) of HCFC-131a vs. HCFC-132b and HCFC-133a
HCFC-131a (1,1,2-trichloro-1-fluoroethane) exhibits an ODP of 0.05 according to the NITE database [1]. In contrast, its structural analogs HCFC-132b (1,2-dichloro-1,1-difluoroethane) and HCFC-133a (1,1,1-trifluoro-2-chloroethane) possess substantially lower ODPs of 0.038 (WMO 2022) and 0.017 (latest laboratory determination), respectively [2][3]. This places HCFC-131a at a 32% higher ODP than HCFC-132b and a 194% higher ODP than HCFC-133a. The elevated ODP arises from the asymmetric chlorine distribution and the presence of a single C–H bond adjacent to a –CCl₂F group, which facilitates stratospheric chlorine release upon photolysis [1].
| Evidence Dimension | Ozone Depletion Potential (ODP, CFC-11 = 1.0) |
|---|---|
| Target Compound Data | 0.05 |
| Comparator Or Baseline | HCFC-132b: 0.038; HCFC-133a: 0.017 |
| Quantified Difference | +32% vs. HCFC-132b; +194% vs. HCFC-133a |
| Conditions | Integrated assessment based on atmospheric lifetime and stratospheric photolysis (NITE, WMO 2022, laboratory OH kinetics/UV absorption) |
Why This Matters
A higher ODP directly impacts regulatory classification under the Montreal Protocol and influences the total ODP-weighted emission allowance in regional jurisdictions, making HCFC-131a subject to stricter phase-out schedules than HCFC-132b or HCFC-133a.
- [1] NITE Chemical Risk Information Platform (CHRIP). Trichlorofluoroethane (HCFC-131). Potential Value: 0.05 (Ozone-Depleting Potential). View Source
- [2] Wikipedia. 1,2-Dichloro-1,1-difluoroethane (HCFC-132b). ODP: 0.038 (WMO 2022, Table A-5). View Source
- [3] HCFC-133a (CF3CH2Cl): OH rate coefficient, UV and infrared absorption spectra, and atmospheric implications. ODP: 0.017. View Source
